molecular formula C9H11NO B1196529 5-acetyl-2,3-dihydro-1H-pyrrolizine CAS No. 55041-85-5

5-acetyl-2,3-dihydro-1H-pyrrolizine

Cat. No. B1196529
CAS RN: 55041-85-5
M. Wt: 149.19 g/mol
InChI Key: NWSCEJHRUVCUSX-UHFFFAOYSA-N
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Description

5-acetyl-2,3-dihydro-1H-pyrrolizine is a chemical compound with the molecular formula C9H11NO . It is a derivative of pyrrolizine, a nitrogen-containing heterocyclic compound .


Molecular Structure Analysis

The molecular structure of 5-acetyl-2,3-dihydro-1H-pyrrolizine consists of a pyrrolizine ring with an acetyl group attached to one of the carbon atoms . The IUPAC Standard InChI is InChI=1S/C9H11NO/c1-7(11)9-5-4-8-3-2-6-10(8)9/h4-5H,2-3,6H2,1H3 .


Physical And Chemical Properties Analysis

5-acetyl-2,3-dihydro-1H-pyrrolizine has a molecular weight of 149.1897 . It has a density of 1.2±0.1 g/cm3, a boiling point of 290.4±28.0 °C at 760 mmHg, and a flash point of 129.5±24.0 °C . It has 2 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

  • Antileukemic Activity : Some derivatives of 2,3-dihydro-1H-pyrrolizine have shown significant antileukemic activity. This is evident in compounds like bis(alkylcarbamates), which demonstrate comparable antileukemic activity to mitomycin in leukemia L1210 in vivo studies (Ladurée et al., 1989).

  • Flavor Component Production : The compound 5-acetyl-6-hydroxymethyl-2,3-dihydro-1H-pyrrolizine, a derivative of 5-acetyl-2,3-dihydro-1H-pyrrolizine, has been identified in the study of Maillard flavor components, specifically in the context of bread flavor production (Adams et al., 2004).

  • Dual Inhibition of Cyclo-oxygenase and 5-lipoxygenase : Certain pyrrolizine derivatives, such as 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000), have demonstrated the ability to inhibit both cyclo-oxygenase and 5-lipoxygenase enzymes. This pharmacological profile indicates potential for antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities without causing gastrointestinal damage (Laufer et al., 1994).

  • Anti-inflammatory and Anticancer Activities : Pyrrolizine-5-carboxamides, exploring the impact of various substituents, have shown significant anti-inflammatory and anticancer activities. The activities depend on the type of substituent on the phenyl rings, indicating a strong influence of structural variations on biological activities (Gouda et al., 2018).

  • DNA Interstrand Cross-linking : Pyrrolizine-derived bifunctional electrophiles have been studied for their ability to cross-link DNA strands. This property is significant for understanding the molecular mechanisms of certain antitumor substances (Woo et al., 1993).

  • Amnesia-Reversal Activity : Dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, a cyclic imide related to 2,3-dihydro-1H-pyrrolizine, have shown potential in reversing electroconvulsive shock-induced amnesia in mice. This suggests possible applications in cognitive enhancement or the treatment of memory disorders (Butler et al., 1987).

properties

IUPAC Name

1-(6,7-dihydro-5H-pyrrolizin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(11)9-5-4-8-3-2-6-10(8)9/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSCEJHRUVCUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C2N1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90335717
Record name 5-acetyl-2,3-1H-pyrrolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Acetyl-2,3-dihydro-1H-pyrrolizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-acetyl-2,3-dihydro-1H-pyrrolizine

CAS RN

55041-85-5
Record name 1-(2,3-Dihydro-1H-pyrrolizin-5-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55041-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-acetyl-2,3-1H-pyrrolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetyl-2,3-dihydro-1H-pyrrolizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

45.5 °C
Record name 5-Acetyl-2,3-dihydro-1H-pyrrolizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
A Adams, K Abbaspour Tehrani… - Journal of agricultural …, 2004 - ACS Publications
The production of 6-acetyl-1,2,3,4-tetrahydropyridine (ATHP), an important Maillard flavor component, in the reaction of l-(−)-proline and 1,3-dihydroxyacetone was investigated as a …
Number of citations: 26 pubs.acs.org
HD Stahl, TH Parliment - 1994 - ACS Publications
Equimolar amounts of a proline/glucose aqueous solution were reacted in a continuous flow through reactor under controlled time and temperature conditions in order to derive …
Number of citations: 8 pubs.acs.org
CW Chen, G Lu, CT Ho - Journal of Agricultural and Food …, 1997 - ACS Publications
The proline-specific Maillard products including 2,3-dihydro-1H-pyrrolizines, hexahydro-7H-cyclopenta[b]pyridin-7-ones, and cyclopent[b]azepin-8(1H)-ones were generated by both 2-…
Number of citations: 7 pubs.acs.org
SE Lee, H Chung, YS Kim - Food Chemistry, 2012 - Elsevier
Enzymatically hydrolysed wheat gluten hydrolysate (WGH) was deamidated using glutaminase to produce deamidated wheat gluten hydrolysate (DWGH). Volatile components were …
Number of citations: 48 www.sciencedirect.com
Q Xiao, Q Huang, CT Ho - Journal of Agricultural and Food …, 2023 - ACS Publications
Maillard reaction products obtained from the model system of binary amino acids (asparagine and proline) with glucose were first studied. GC-MS results showed that proline-specific …
Number of citations: 3 pubs.acs.org
RG Buttery, LC Ling, DJ Stern - journal of Agricultural and Food …, 1997 - ACS Publications
Capillary GC−MS qualitative studies, with some determination of amounts present, were carried out on flavor and aroma volatiles isolated from microwave oven-produced popcorn. The …
Number of citations: 160 pubs.acs.org
A Adams - 2005 - biblio.ugent.be
The importance of 6-acetyl-1, 2, 3, 4-tetrahydropyridine, a key odorant of bread crust and popcorn, has been thoroughly discussed in Chapter 1. In this context, the so-called ‘Hunter …
Number of citations: 9 biblio.ugent.be
Y Luo, S Li, CT Ho - Molecules, 2021 - mdpi.com
Flavor is one of the most important factors in attracting consumers and maximizing food quality, and the Maillard reaction (MR) is highly-involved in flavor formation. However, Maillard …
Number of citations: 21 www.mdpi.com
SJ Kang, SJ Jung, YJ Choi, BD Choi - Journal of Life Science, 2010 - Citeseer
Mideoduck drips were mixed with amino acids (Met, Tau, Gly, Ala, Thr, Cys), thiamine and sugars (Glucose, Ribose) for flavor modification and evaluation using the Maillard reaction. To …
Number of citations: 6 citeseerx.ist.psu.edu
R Rengarajan, LM Seitz - Handbook of Flavor Characterization …, 2003 - books.google.com
There are a number of similarities in volatile compounds found in cerealbased foods. Bread, crackers, cooked basmati rice, and pearl millet often elicit a response similar to a roasty or …
Number of citations: 3 books.google.com

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